![molecular formula C6H8 B14721125 Spiro[2.2]pentane, methylene- CAS No. 18914-34-6](/img/structure/B14721125.png)
Spiro[2.2]pentane, methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.2]pentane, methylene-: is a hydrocarbon with the molecular formula C₅H₈. It is the simplest spiro-connected cycloalkane, characterized by a unique structure where two cyclopropane rings are connected through a single carbon atom. This compound is known for its high strain and unique topology, making it a subject of interest in synthetic and physical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.2]pentane, methylene- typically involves the reaction of 1,3-dibromopropane with ground-up zinc metal. This method was first attempted by Gustavson, who also tried the same reaction with 2,2-bis(bromomethyl)-1,3-dibromopropane . The starting material for this reaction can be obtained by reacting pentaerythritol with hydrobromic acid .
Industrial Production Methods
Industrial production methods for Spiro[2.2]pentane, methylene- have been improved over the years. The spiro hydrocarbon can be separated from byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane by distillation .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentane, methylene- undergoes various types of reactions, including:
Topomerization: When heated, molecules of Spiro[2.2]pentane, methylene- labeled with deuterium atoms undergo a stereomutation reaction similar to that of cyclopropane.
Common Reagents and Conditions
Common reagents used in the reactions of Spiro[2.2]pentane, methylene- include phosphorus pentachloride and various nucleophiles . The reaction conditions often involve high temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of Spiro[2.2]pentane, methylene- include methylenecyclobutane, ethene, and propadiene .
Scientific Research Applications
Spiro[2.2]pentane, methylene- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Spiro[2.2]pentane, methylene- involves the formation of diradical intermediates during its reactions. The longer and weaker bonds in the molecule are broken first, leading to the formation of these intermediates, which then undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
- Vinylcyclopropane
- Methylenecyclobutane
- 1,1-Dimethylcyclopropane
Uniqueness
Spiro[2.2]pentane, methylene- is unique due to its high strain and spiro-connected structure, which distinguishes it from other similar compounds. The unique topology and reactivity of this compound make it a valuable subject of study in synthetic and physical chemistry .
Properties
CAS No. |
18914-34-6 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
2-methylidenespiro[2.2]pentane |
InChI |
InChI=1S/C6H8/c1-5-4-6(5)2-3-6/h1-4H2 |
InChI Key |
XSERAKKLXVXZNK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


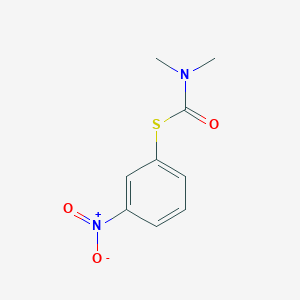

![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
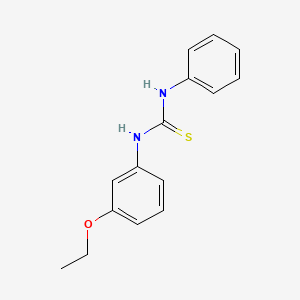


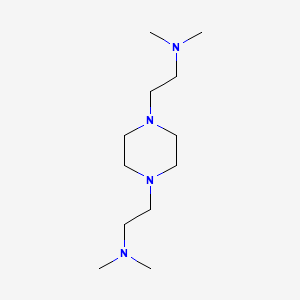
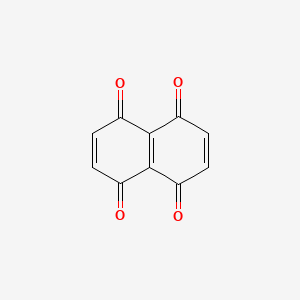
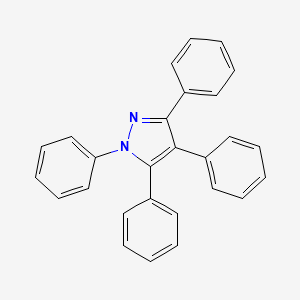

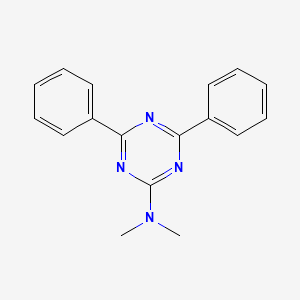
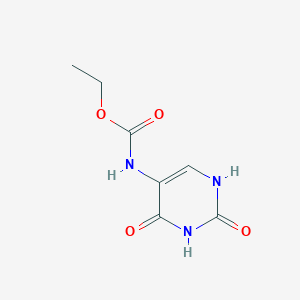
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
